

Spectroscopic Analysis of N,N-Dimethyl-p-toluidine: A Technical Guide

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Compound of Interest

Compound Name: **N,N-Dimethyl-p-toluidine**

Cat. No.: **B166408**

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This guide provides an in-depth overview of the spectroscopic data for **N,N-Dimethyl-p-toluidine** (CAS No: 99-97-8), a key intermediate in the synthesis of dyes, pesticides, and materials such as dental and bone cements. The document is intended for researchers, scientists, and professionals in drug development, offering a comprehensive resource for the structural elucidation of this compound using Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Spectroscopic Data Summary

The following sections present the quantitative spectroscopic data for **N,N-Dimethyl-p-toluidine** in a structured format to facilitate analysis and comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the structure of organic molecules by observing the magnetic properties of atomic nuclei.[\[1\]](#)[\[2\]](#)

¹H NMR (Proton NMR) Data

The ¹H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.[\[1\]](#) The data presented below was obtained in a deuterated chloroform (CDCl₃) solvent.[\[3\]](#)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
|------------------------------------|--------------|-------------|--|
| ~7.0 | Doublet | 2H | Ar-H (ortho to - N(CH ₃) ₂) |
| ~6.6 | Doublet | 2H | Ar-H (meta to - N(CH ₃) ₂) |
| ~2.9 | Singlet | 6H | -N(CH ₃) ₂ |
| ~2.2 | Singlet | 3H | Ar-CH ₃ |

Note: Specific chemical shifts and coupling constants can vary slightly depending on the solvent and spectrometer frequency.

¹³C NMR (Carbon-13 NMR) Data

¹³C NMR spectroscopy provides information about the carbon framework of a molecule.[\[1\]](#) Due to the low natural abundance of the ¹³C isotope, proton decoupling is typically used to simplify the spectrum and enhance signal intensity.[\[1\]](#)

| Chemical Shift (δ) ppm | Assignment |
|---------------------------------|-----------------------------------|
| ~148 | C-N (Aromatic) |
| ~129 | C-H (Aromatic) |
| ~127 | C-CH ₃ (Aromatic) |
| ~113 | C-H (Aromatic) |
| ~40 | -N(CH ₃) ₂ |
| ~20 | Ar-CH ₃ |

Note: Assignments are based on typical chemical shift ranges for substituted benzenes.[\[4\]](#)

Infrared (IR) Spectroscopy

Infrared spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to vibrational excitations of its chemical bonds.^[5] It is particularly useful for identifying the presence of specific functional groups.^{[6][7]}

| Frequency (cm ⁻¹) | Vibration Type | Functional Group Assignment |
|-------------------------------|----------------|--|
| ~3000-2850 | C-H Stretch | Aliphatic (Methyl groups) |
| ~1615, 1520 | C=C Stretch | Aromatic Ring |
| ~1345 | C-N Stretch | Aromatic Amine |
| ~810 | C-H Bend | p-disubstituted benzene (out-of-plane) |

Note: The data corresponds to a neat liquid sample analyzed via capillary cell or a vapor phase sample.^{[8][9]}

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that ionizes molecules and separates them based on their mass-to-charge (m/z) ratio, providing information about the molecular weight and fragmentation pattern of a compound.^{[10][11]}

| Mass-to-Charge (m/z) | Relative Intensity (%) | Proposed Fragment |
|----------------------|------------------------|---|
| 135 | ~100 | [M] ⁺ (Molecular Ion) |
| 134 | ~99 | [M-H] ⁺ |
| 120 | ~35 | [M-CH ₃] ⁺ |
| 91 | ~19 | [C ₇ H ₇] ⁺ (Tropylium ion) |

Note: Data is based on Electron Ionization (EI) Mass Spectrometry.^{[12][13]} The peak at m/z 135 corresponds to the molecular weight of **N,N-Dimethyl-p-toluidine** (C₉H₁₃N).^[12]

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

This protocol outlines the general steps for acquiring ^1H and ^{13}C NMR spectra of an organic compound.[14]

- Sample Preparation: Dissolve 5-10 mg of purified **N,N-Dimethyl-p-toluidine** in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., CDCl_3).[14][15]
- Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solution to provide a reference signal at 0 ppm.[15]
- Filtering: Filter the solution into a clean, 5 mm NMR tube to a height of about 4-5 cm.[14]
- Instrumentation: Place the NMR tube into the spectrometer's probe.
- Acquisition:
 - Tune and shim the spectrometer to optimize the magnetic field homogeneity.
 - Acquire the ^1H NMR spectrum. Typical parameters include a 30-45° pulse angle and a relaxation delay of 1-2 seconds.
 - Acquire the proton-decoupled ^{13}C NMR spectrum. This requires a larger number of scans than ^1H NMR due to the lower natural abundance and sensitivity of the ^{13}C nucleus.[1]
- Data Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline correction. Calibrate the chemical shift scale using the TMS signal.

Infrared (IR) Spectroscopy

This protocol describes the thin solid/liquid film method, a common technique for analyzing pure liquid or solid samples.[16]

- Sample Preparation (Liquid): As **N,N-Dimethyl-p-toluidine** is a liquid at room temperature, a "neat" spectrum can be obtained. Place 1-2 drops of the pure liquid between two polished salt plates (e.g., NaCl or KBr), which are transparent to IR radiation.[5][7]
- Sample Preparation (Solid dissolved in solvent): Alternatively, dissolve a small amount of the sample in a volatile, IR-transparent solvent like methylene chloride.[16] Drop the solution onto a single salt plate and allow the solvent to evaporate, leaving a thin film of the compound.[16]
- Instrumentation: Place the salt plate sandwich or the single plate into the sample holder of the FT-IR spectrometer.
- Acquisition:
 - Acquire a background spectrum of the empty sample holder (or salt plates) to subtract atmospheric and instrumental interferences.
 - Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
- Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to generate the final absorbance or transmittance spectrum. Identify the frequencies of major absorption bands.

Mass Spectrometry (MS)

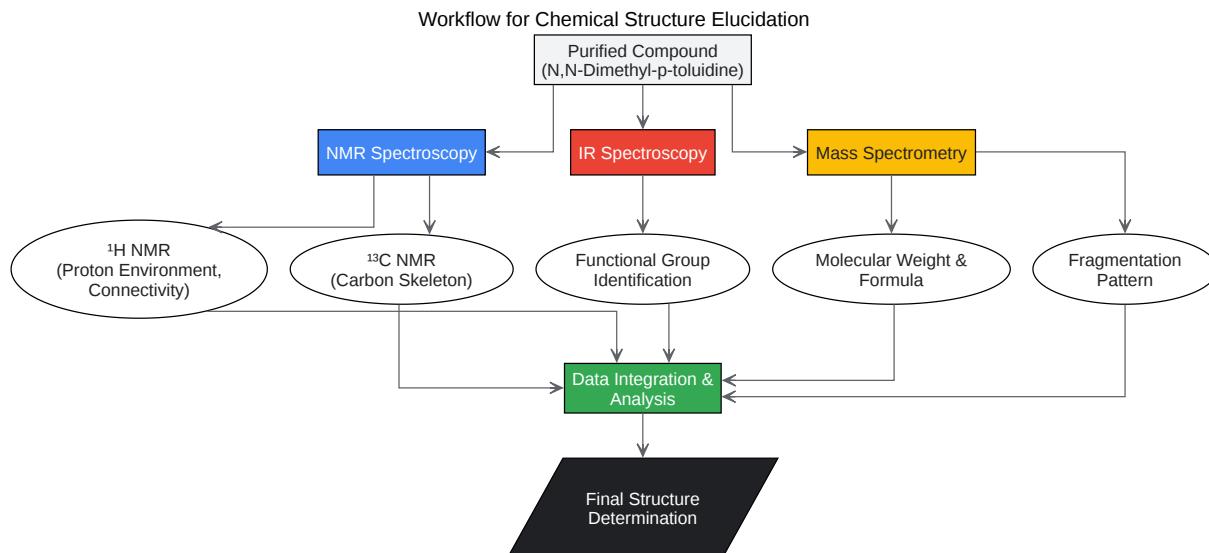
This protocol outlines a general procedure for analysis by Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

- Sample Preparation: Prepare a dilute solution of **N,N-Dimethyl-p-toluidine** (e.g., ~10-100 $\mu\text{g/mL}$) in a volatile organic solvent such as methanol, acetonitrile, or dichloromethane.[17] The solution must be free of precipitates.[17]
- Instrumentation: The sample is introduced into the GC, which separates the components of the mixture before they enter the mass spectrometer.

- Ionization: As the sample elutes from the GC column, it enters the ion source of the mass spectrometer. In the Electron Impact (EI) method, a high-energy electron beam bombards the molecules, causing them to lose an electron and form a positively charged molecular ion ($[M]^+$) and various fragment ions.[11][18]
- Mass Analysis: The generated ions are accelerated by an electric field and then deflected by a magnetic field.[18] The degree of deflection is dependent on the mass-to-charge ratio (m/z) of the ion.[11]
- Detection: An electron multiplier or similar detector records the abundance of ions at each m/z value.
- Data Processing: The instrument's software generates a mass spectrum, which is a plot of relative ion abundance versus m/z . The molecular ion peak is identified, and the fragmentation pattern is analyzed to deduce structural information.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of a chemical compound like **N,N-Dimethyl-p-toluidine** using the spectroscopic methods described.



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Caption: Logical workflow for spectroscopic analysis and structure determination.

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